N-{[(Benzenesulfonyl)amino](phenyl)-lambda~4~-sulfanylidene}benzenesulfonamide
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Overview
Description
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents and reagents is carefully considered to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield sulfonic acids, while reduction reactions produce amines. Substitution reactions result in various substituted benzenesulfonamides .
Scientific Research Applications
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition leads to a decrease in the pH regulation within cancer cells, ultimately inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-benzenesulfonyl amino acid esters: Used in various biological and pharmacological applications.
Uniqueness
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide is unique due to its dual functionality as both an enzyme inhibitor and a versatile reagent in organic synthesis. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for targeted cancer therapies .
Properties
CAS No. |
18112-86-2 |
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Molecular Formula |
C18H16N2O4S3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[N-(benzenesulfonyl)-S-phenylsulfinimidoyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S3/c21-26(22,17-12-6-2-7-13-17)19-25(16-10-4-1-5-11-16)20-27(23,24)18-14-8-3-9-15-18/h1-15H,(H,19,20) |
InChI Key |
DZJSWQWFRCFNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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